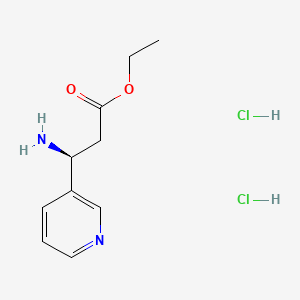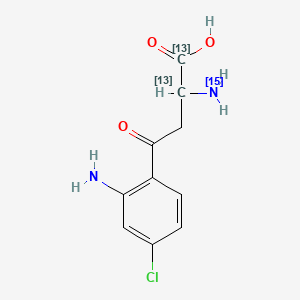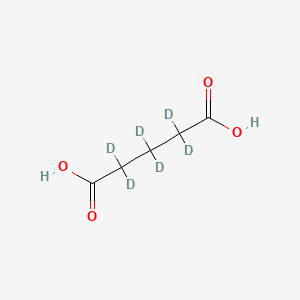![molecular formula C16H10BrN B585168 10-Bromo-7H-benzo[c]carbazole CAS No. 1698-16-4](/img/structure/B585168.png)
10-Bromo-7H-benzo[c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-7H-benzo[c]carbazole is a heterocyclic aromatic compound with the molecular formula C16H10BrN. It is a derivative of benzo[c]carbazole, where a bromine atom is substituted at the 10th position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 10-Bromo-7H-benzo[c]carbazole can be synthesized through bromination of 7H-benzo[c]carbazole. The most common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) for several hours .
Example Procedure:
- Dissolve 7H-benzo[c]carbazole in DMF or THF.
- Add N-bromosuccinimide slowly to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Extract the organic layer with ethyl acetate and dry over anhydrous magnesium sulfate.
- Purify the product using column chromatography to obtain this compound with high yield (78-87%) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution Products: Various substituted benzo[c]carbazoles.
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydrobenzo[c]carbazoles.
Applications De Recherche Scientifique
10-Bromo-7H-benzo[c]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of anticancer and antiviral agents.
Material Science: Utilized in the design of novel polymers and copolymers with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 10-Bromo-7H-benzo[c]carbazole in its applications is primarily based on its electronic properties. The bromine atom influences the electron density distribution in the molecule, making it suitable for use in electronic devices. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparaison Avec Des Composés Similaires
7H-benzo[c]carbazole: The parent compound without the bromine substitution.
10-Chloro-7H-benzo[c]carbazole: A similar compound with a chlorine atom instead of bromine.
10-Iodo-7H-benzo[c]carbazole: A similar compound with an iodine atom instead of bromine.
Uniqueness: 10-Bromo-7H-benzo[c]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and electronic properties compared to its analogs. This makes it particularly valuable in the synthesis of advanced materials for optoelectronic applications .
Propriétés
IUPAC Name |
10-bromo-7H-benzo[c]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHNQXQOZYZLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC(=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737897 |
Source


|
| Record name | 10-Bromo-7H-benzo[c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-16-4 |
Source


|
| Record name | 10-Bromo-7H-benzo[c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Bromo-7H-benzo[c]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








